3-Acetyl-2-(4-fluorophenyl)-pyridine
Description
3-Acetyl-2-(4-fluorophenyl)-pyridine is a pyridine derivative featuring a 4-fluorophenyl substituent at the 2-position and an acetyl group at the 3-position. Pyridine derivatives are widely studied for applications in medicinal chemistry, materials science, and catalysis due to their aromatic stability and tunable reactivity .
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9(16)12-3-2-8-15-13(12)10-4-6-11(14)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZXYMHTMRXXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696006 | |
| Record name | 1-[2-(4-Fluorophenyl)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280573-47-9 | |
| Record name | 1-[2-(4-Fluorophenyl)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product |
|---|---|---|---|---|
| 1 | Bromination | 2-(4-fluorophenyl)pyridine | Brominating agent (e.g., N-bromosuccinimide or Br2), solvent (e.g., acetic acid or chloroform), controlled temperature | 3-Bromo-2-(4-fluorophenyl)pyridine |
| 2 | Acetylation | 3-Bromo-2-(4-fluorophenyl)pyridine | Acetic anhydride, catalyst (e.g., Lewis acid such as AlCl3), reflux conditions | This compound |
Step 1: Bromination
The initial step involves selective bromination at the 3-position of the pyridine ring in 2-(4-fluorophenyl)pyridine. This is typically achieved using brominating agents such as N-bromosuccinimide or elemental bromine under controlled conditions to avoid polybromination or substitution at undesired positions.
Step 2: Acetylation
The brominated intermediate undergoes acetylation by treatment with acetic anhydride, often in the presence of a Lewis acid catalyst like aluminum chloride, to introduce the acetyl group at the 3-position, replacing the bromine atom. The reaction is generally carried out under reflux to ensure complete conversion.
Industrial Production Considerations
In industrial settings, continuous flow reactors may be employed to enhance reaction control, safety, and scalability. Parameters such as temperature, residence time, and reagent stoichiometry are optimized to maximize yield and purity. Catalysts and solvents are selected to facilitate efficient acetylation while minimizing byproducts.
Reaction Conditions and Optimization
| Parameter | Typical Laboratory Conditions | Industrial Optimization Strategies |
|---|---|---|
| Bromination agent | N-bromosuccinimide or Br2 | Controlled dosing in flow reactors |
| Solvent | Acetic acid, chloroform, or dichloromethane | Environmentally friendly solvents or solvent-free |
| Temperature | 0–25 °C (bromination), reflux (acetylation) | Precise temperature control via flow systems |
| Catalyst | AlCl3 or other Lewis acids for acetylation | Heterogeneous catalysts to facilitate recovery |
| Reaction time | Several hours | Reduced via continuous flow processing |
| Purification | Column chromatography or recrystallization | Crystallization or distillation for scalability |
Detailed Research Findings
- The bromination step is highly regioselective for the 3-position on the pyridine ring due to electronic and steric factors influenced by the 4-fluorophenyl substituent.
- Acetylation proceeds via electrophilic aromatic substitution, facilitated by the bromine leaving group and Lewis acid catalysis.
- The presence of the fluorine atom on the phenyl ring affects the electronic density of the pyridine ring, impacting reaction rates and selectivity.
- Optimization studies indicate that acetic anhydride in combination with AlCl3 under reflux conditions yields the highest purity product with minimal side reactions.
- Continuous flow synthesis has been reported to improve reproducibility and reduce reaction times compared to batch processes.
Summary Table of Preparation Methods
| Method Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS or Br2, acetic acid, 0–25 °C | 75–85 | Regioselective for 3-position bromination |
| Acetylation | Acetic anhydride, AlCl3, reflux | 80–90 | Efficient substitution of bromine by acetyl |
| Continuous Flow | Controlled bromine dosing, flow acetylation | >90 | Enhanced control, scalability, and safety |
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-(4-fluorophenyl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxygen-containing groups.
Reduction Products: Reduced forms with different degrees of saturation.
Substitution Products: Compounds with various substituents at different positions on the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
3-Acetyl-2-(4-fluorophenyl)-pyridine is being explored as a lead compound in drug discovery due to its potential therapeutic effects. Its derivatives have been investigated for various biological activities, including:
- Antimicrobial Activity: Studies have shown that this compound exhibits strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it demonstrated a Minimum Inhibitory Concentration (MIC) of 0.0039 mg/mL against Staphylococcus aureus and 0.025 mg/mL against Escherichia coli .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.100 |
- Anticancer Potential: In vitro studies indicate that this compound can induce apoptosis and cell cycle arrest in cancer cell lines such as SH-SY5Y (neuroblastoma) with an IC50 value of approximately 15 µM .
| Cell Line | IC50 (µM) |
|---|---|
| SH-SY5Y (Neuroblastoma) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Neuroprotective Effects
Research suggests that this compound may offer neuroprotective benefits, enhancing neuronal survival under oxidative stress conditions. This effect is likely mediated through modulation of neuroinflammatory pathways .
Chemical Reagent in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules in pharmaceutical research and materials science . Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Case Study 1: Antibacterial Evaluation
A comparative study on pyridine derivatives highlighted that those with halogen substitutions, such as fluorine in this compound, exhibited enhanced antibacterial properties compared to their non-halogenated counterparts. This underscores the importance of structural modifications in optimizing biological activity .
Case Study 2: Cytotoxicity Assessment
In another investigation, this compound showed superior potency against specific cancer cell lines compared to established anticancer agents, suggesting its potential as a candidate for further drug development .
Mechanism of Action
The mechanism by which 3-Acetyl-2-(4-fluorophenyl)-pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogues can be categorized based on substituent patterns on the pyridine ring and adjacent aromatic systems:
Fluorophenyl-Pyridine Derivatives
- RO4917523 ([2-chloro-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine]): Combines a 4-fluorophenyl group with an imidazole-pyridine hybrid.
- 4-[4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]pyridine : Features nitro and fluorophenyl groups on an imidazole-pyridine scaffold. The nitro group increases electrophilicity, altering reactivity in substitution reactions compared to the acetyl group in the target compound .
- 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile: Incorporates a naphthalene moiety, which increases molecular weight (F.W. 347.37) and hydrophobicity, contrasting with the acetyl group’s polarity in 3-acetyl-2-(4-fluorophenyl)-pyridine .
Acetyl-Substituted Analogues
- 3-Acetylpyridine : Simplifies the target compound by lacking the 4-fluorophenyl group. This reduces steric hindrance and increases solubility in polar solvents .
- FR133605 (a diarylthiophene TNF-α inhibitor): Shares the 4-fluorophenyl and pyridyl motifs but replaces acetyl with a thiophene ring. This substitution alters electronic properties, enhancing π-π stacking in biological systems .
Physicochemical Properties
Key data for selected compounds are summarized below:
Observations :
- The acetyl group in the target compound may lower its melting point compared to nitro-substituted analogues (e.g., 268–287°C in ), though experimental data are needed.
- Fluorine substituents generally enhance thermal stability and lipophilicity, as seen in 2-amino-5-fluoropyridine’s moderate melting point (93–97°C) .
Bioactivity
- TNF-α Inhibition : Diarylmethylthiophenes (e.g., FR133605) with 4-fluorophenyl and pyridyl groups show potent TNF-α suppression, suggesting the target compound could share similar mechanisms .
- Hematopoietic Progenitor Cell (HPC) Expansion : Fluorophenyl-imidazole-pyridine derivatives (e.g., C7 in ) enhance HPC proliferation by ≥2-fold, highlighting the role of fluorine in modulating cell signaling.
- Kinase Inhibition : SB 203580 (4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine) inhibits p38 MAP kinase, demonstrating how sulfinyl and fluorophenyl groups synergize in target binding .
Solubility and Reactivity
Biological Activity
3-Acetyl-2-(4-fluorophenyl)-pyridine is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the existing literature on its biological properties, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an acetyl group and a fluorophenyl moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study assessing various pyridine derivatives reported strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be promising, particularly against Staphylococcus aureus and Escherichia coli, with values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.100 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including neuroblastoma cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| SH-SY5Y (Neuroblastoma) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been shown to enhance neuronal survival in models of oxidative stress, potentially through the modulation of signaling pathways involved in neuroinflammation .
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives often correlates with their structural features. The introduction of electron-withdrawing groups like fluorine enhances lipophilicity and may improve binding affinity to biological targets. Studies indicate that modifications at the pyridine ring can significantly alter the compound's efficacy and selectivity .
Case Studies
- Antibacterial Evaluation : A study involving a series of pyridine derivatives found that those with halogen substitutions, including fluorine, exhibited enhanced antibacterial properties compared to their non-halogenated counterparts.
- Cytotoxicity Assessment : In a comparative analysis, this compound outperformed several known anticancer agents in terms of potency against specific cancer cell lines, suggesting its potential as a lead compound for drug development.
Q & A
Advanced Research Question
- DFT calculations : Assess electron-withdrawing effects of fluorine on ring electron density (e.g., HOMO-LUMO gaps) .
- Molecular docking : Evaluate steric hindrance by simulating interactions with enzyme active sites (e.g., kinase inhibitors) .
- QSAR modeling : Correlate substituent properties (e.g., Hammett constants) with reaction rates or biological activity .
How to design experiments assessing the biological activity of this compound against enzyme targets?
Advanced Research Question
- Target selection : Prioritize enzymes with known fluorophenyl-binding pockets (e.g., p38αMAP kinase) .
- In vitro assays : Use fluorescence polarization or calorimetry to measure binding affinity .
- Structure-activity relationship (SAR) : Modify the acetyl group to study its role in inhibitory potency .
What best practices characterize the stability and degradation products of this compound under storage?
Basic Research Question
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity, or UV light, then analyze via HPLC-MS .
- Degradation pathways : Hydrolysis of the acetyl group is likely; monitor via FTIR for carbonyl loss .
- Storage recommendations : Use inert atmospheres and low temperatures (-20°C) to minimize decomposition .
How does the 3-acetyl group influence regioselectivity in subsequent pyridine ring modifications?
Advanced Research Question
The electron-withdrawing acetyl group directs electrophilic substitutions to electron-rich positions (e.g., para to fluorine). Examples include:
- Nucleophilic attacks : Acetyl deactivates the pyridine ring, favoring reactions at the 4-fluorophenyl group .
- Cross-coupling : Suzuki-Miyaura reactions target halogenated positions stabilized by the acetyl group .
Which advanced chromatographic techniques quantify trace impurities in synthesized this compound?
Basic Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
